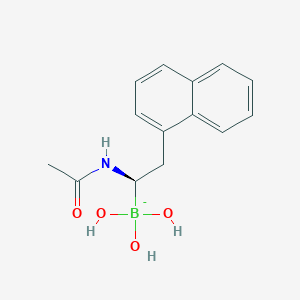
L-1-Naphthyl-2-acetamido-ethane boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- L-1-naphthyl-2-acetamido-ethane boronic acid belongs to the class of organic compounds known as naphthalenes. It consists of two fused benzene rings, forming a naphthalene moiety .
- The compound’s chemical formula is C₁₄H₁₇BNO₄.
Preparation Methods
- Synthetic routes involve boron-based reactions. One common method is the Suzuki–Miyaura coupling, where an aryl or vinyl boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst.
- Industrial production methods may vary, but the Suzuki–Miyaura coupling is widely used.
Chemical Reactions Analysis
- L-1-naphthyl-2-acetamido-ethane boronic acid can undergo various reactions:
- Suzuki–Miyaura coupling: Forms carbon-carbon bonds.
- Hydrolysis: Converts the boronic acid group to a phenol.
- Oxidation and reduction reactions.
- Common reagents include aryl or vinyl halides, palladium catalysts, and bases.
- Major products depend on the specific reaction conditions.
Scientific Research Applications
Chemistry: Used in organic synthesis, especially for constructing complex molecules.
Biology: Boronic acids can interact with diols (sugar-like structures), making them useful for studying carbohydrate-protein interactions.
Medicine: Potential applications in drug design due to their ability to target specific enzymes.
Industry: Used in materials science and catalysis.
Mechanism of Action
- L-1-naphthyl-2-acetamido-ethane boronic acid likely exerts its effects through interactions with enzymes or receptors.
- Molecular targets may include proteases or other proteins involved in cellular processes.
Comparison with Similar Compounds
- Similar compounds include other boronic acids, such as phenylboronic acid and 2-naphthylboronic acid.
- L-1-naphthyl-2-acetamido-ethane boronic acid’s uniqueness lies in its specific structure and potential applications.
Remember that this compound’s research is ongoing, and its full potential is yet to be explored. If you need further information or have additional questions, feel free to ask .
Properties
Molecular Formula |
C14H17BNO4- |
|---|---|
Molecular Weight |
274.10 g/mol |
IUPAC Name |
[(1R)-1-acetamido-2-naphthalen-1-ylethyl]-trihydroxyboranuide |
InChI |
InChI=1S/C14H17BNO4/c1-10(17)16-14(15(18,19)20)9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8,14,18-20H,9H2,1H3,(H,16,17)/q-1/t14-/m0/s1 |
InChI Key |
XDFLCBUAVBYWFW-AWEZNQCLSA-N |
Isomeric SMILES |
[B-]([C@H](CC1=CC=CC2=CC=CC=C21)NC(=O)C)(O)(O)O |
Canonical SMILES |
[B-](C(CC1=CC=CC2=CC=CC=C21)NC(=O)C)(O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















